Melagatran

説明

MELAGATRAN is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2004 and has 1 investigational indication.

RN refers to (R-(2S))-isomer; ximelagatran is a prodrug that is hydroxylated to melagatran as active thrombin inhibito

特性

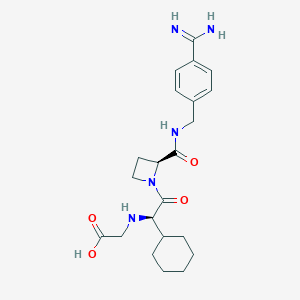

IUPAC Name |

2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWNMCUOEDMMIN-PKOBYXMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166724 |

Source

|

| Record name | Melagatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159776-70-2 |

Source

|

| Record name | Melagatran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159776-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melagatran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melagatran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melagatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl] glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELAGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9QP32MD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Binding Kinetics of Melagatran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding kinetics of Melagatran, a potent, direct, and reversible inhibitor of thrombin. The information presented herein is curated from key studies to offer a comprehensive resource for professionals in drug development and related scientific fields. This document details the quantitative binding parameters, experimental methodologies, and the mechanistic basis of Melagatran's interaction with its target enzyme, thrombin.

Introduction

Melagatran is the active form of the prodrug Ximelagatran, the first oral direct thrombin inhibitor developed for the prevention and treatment of thromboembolic disorders.[1][2] Its mechanism of action is the direct, competitive, and reversible inhibition of thrombin, a critical serine protease in the coagulation cascade.[3] Understanding the kinetics of this interaction—specifically, the rates of association and dissociation—is fundamental to elucidating its pharmacological profile. This guide summarizes key in vitro studies that have characterized the binding of Melagatran to thrombin, providing valuable data for comparative analysis and further research.

Quantitative Binding Kinetics of Melagatran to Thrombin

The binding affinity and kinetics of Melagatran to human α-thrombin have been determined using various biophysical techniques. The data presented below, primarily from Surface Plasmon Resonance (SPR) and stopped-flow spectroscopy studies, quantify the interaction.

| Parameter | Value | Method | Temperature (°C) | Reference |

| Association Rate Constant (kon) | 1.3 x 107 M-1s-1 | Stopped-flow spectroscopy | 25 | [4] |

| Dissociation Rate Constant (koff) | 0.03 s-1 | Stopped-flow spectroscopy | 25 | [4] |

| Equilibrium Dissociation Constant (KD) | 2.2 nM | Stopped-flow spectroscopy (calculated from koff/kon) | 25 | [4] |

| Inhibition Constant (Ki) | 2.0 nM | Chromogenic Inhibition Assay | 25 | [5] |

| Equilibrium Dissociation Constant (KD) | Not explicitly stated, but correlated well with Ki | Surface Plasmon Resonance (BIACORE) | 25 | [5] |

Experimental Protocols

The following sections detail the methodologies employed in the key studies to determine the binding kinetics of Melagatran to thrombin.

Surface Plasmon Resonance (SPR) Spectroscopy

SPR is a label-free technique used to measure real-time biomolecular interactions. In the context of Melagatran, it was used to determine the equilibrium dissociation constant (KD) and to study the thermodynamics of binding.

-

Instrumentation : A BIACORE system is typically used for these studies.[5]

-

Immobilization : Human α-thrombin is immobilized on a sensor chip surface.[5]

-

Binding Analysis : Solutions of Melagatran at various concentrations are flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound Melagatran, is measured in real-time.[6]

-

Data Analysis : The equilibrium binding constants (KD) are determined by analyzing the steady-state binding levels at different Melagatran concentrations. Kinetic parameters (kon and koff) can also be derived by analyzing the association and dissociation phases of the sensorgram.[7] The binding of a series of low-molecular-mass, active-site-directed thrombin inhibitors to human alpha-thrombin was investigated by surface plasmon resonance technology (BIACORE). The equilibrium constants K(D) obtained from the BIACORE analysis correlated well with the inhibition constants K(i) in a chromogenic inhibition assay.[5]

Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is a rapid kinetics technique used to study fast reactions in solution. It was employed to determine the association (kon) and dissociation (koff) rate constants for the Melagatran-thrombin interaction.

-

Principle : This method relies on monitoring the change in a spectroscopic signal (e.g., fluorescence) as the inhibitor binds to the enzyme.

-

Procedure :

-

A solution of thrombin is rapidly mixed with a solution of Melagatran.

-

The binding event is monitored by a change in a fluorescent signal. For instance, the intrinsic tryptophan fluorescence of thrombin can be quenched upon Melagatran binding.

-

The rate of this change is measured over a short period (milliseconds).

-

-

Data Analysis : The association rate constant (kon) is determined from the dependence of the observed rate constant on the inhibitor concentration. The dissociation rate constant (koff) can be determined in displacement experiments where a pre-formed thrombin-Melagatran complex is mixed with a high concentration of another active-site inhibitor.[8][9]

Mechanism of Action and Signaling Pathway

Melagatran exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot. The following diagram illustrates the simplified coagulation cascade and the point of inhibition by Melagatran.

Caption: Mechanism of thrombin inhibition by Melagatran.

The experimental workflow for determining binding kinetics using SPR is a multi-step process, as depicted in the following diagram.

References

- 1. Anticoagulant action of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, in umbilical cord and adult plasma: an in vitro examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ximelagatran - Wikipedia [en.wikipedia.org]

- 3. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A thermodynamic characterization of the binding of thrombin inhibitors to human thrombin, combining biosensor technology, stopped-flow spectrophotometry, and microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surface plasmon resonance spectroscopy study of interfacial binding of thrombin to antithrombin DNA aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. Identification of structural-kinetic and structural-thermodynamic relationships for thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Pharmacological Profile of Melagatran: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of melagatran, a potent direct thrombin inhibitor. Melagatran was the active form of the oral prodrug ximelagatran, which was developed as an anticoagulant for the prevention and treatment of thromboembolic disorders. Although ximelagatran was withdrawn from the market due to concerns about hepatotoxicity, the extensive research conducted on melagatran offers valuable insights into the science of direct thrombin inhibition.[1][2] This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its evaluation.

Mechanism of Action: Direct Thrombin Inhibition

Melagatran is a synthetic, small-molecule, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[3] Its mechanism of action is characterized by the direct binding to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[3] Unlike indirect thrombin inhibitors such as heparins, melagatran's activity is independent of antithrombin.

The inhibition of thrombin by melagatran leads to a cascade of anticoagulant effects, including:

-

Inhibition of Fibrin Formation: By blocking the active site of thrombin, melagatran directly prevents the cleavage of fibrinogen into fibrin monomers, which are essential for clot structure.[3]

-

Inhibition of Thrombin-Induced Platelet Aggregation: Thrombin is a potent activator of platelets through the cleavage of protease-activated receptors (PARs) and interaction with glycoprotein Ib.[3][4][5][6] Melagatran inhibits this activation in a concentration-dependent manner.[3][4]

-

Inhibition of Thrombin-Mediated Feedback Activation: Thrombin amplifies its own generation by activating Factors V, VIII, and XI. Melagatran attenuates this positive feedback loop, thereby reducing overall thrombin generation.[7]

Signaling Pathway of Melagatran's Anticoagulant Action

References

- 1. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Scholarly Article or Book Chapter | Unique Pathway of Thrombin-induced Platelet Aggregation Mediated by Glycoprotein Ib | ID: 1c18dr62m | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. Inhibition of thrombin-induced feedback activation of factor V: a potential pathway for inhibition of thrombin generation by melagatran | Semantic Scholar [semanticscholar.org]

The Structural Ballet of Thrombin Inhibition: An In-depth Guide to the Structure-Activity Relationship of Melagatran and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate relationship between the chemical structure of the direct thrombin inhibitor, melagatran, and its pharmacological activity. Melagatran, the active form of the prodrug ximelagatran, represents a significant advancement in anticoagulant therapy, offering a predictable and reversible inhibition of thrombin, a key enzyme in the coagulation cascade. Understanding the structure-activity relationship (SAR) of melagatran and its analogues is paramount for the rational design of novel anticoagulants with improved efficacy, selectivity, and pharmacokinetic profiles.

Mechanism of Action: A Direct and Competitive Inhibition

Melagatran exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of thrombin.[1] This interaction prevents thrombin from cleaving fibrinogen to fibrin, a critical step in clot formation.[1][2] Unlike indirect thrombin inhibitors like heparin, melagatran's action is independent of cofactors such as antithrombin.[1] It effectively inhibits both free and clot-bound thrombin, a key advantage in preventing the propagation of existing thrombi.

The binding of melagatran to thrombin involves specific interactions with key subsites within the enzyme's active site, primarily the S1 (specificity), S2 (proximal), and S3/S4 (distal) pockets. The structural features of melagatran and its analogues that occupy these pockets are the primary determinants of their inhibitory potency and selectivity.

Quantitative Structure-Activity Relationship (SAR)

The potency of melagatran and its analogues is exquisitely sensitive to modifications at three key positions, corresponding to the P1, P2, and P3 residues of a peptide substrate. These modifications influence the inhibitor's affinity for the corresponding S1, S2, and S3/S4 pockets of thrombin.

P1 Moiety: Anchoring in the S1 Specificity Pocket

The P1 moiety of melagatran is a basic 4-amidinobenzyl group, which forms a crucial salt bridge with the carboxylate of Asp189 at the base of the S1 pocket. This interaction is a primary determinant of high-affinity binding and selectivity for thrombin over other serine proteases.

P2 Moiety: Occupying the Proximal S2 Pocket

The P2 position is occupied by a cyclohexylglycine residue, which makes hydrophobic interactions with the S2 pocket. The size and hydrophobicity of this group are critical for optimal binding.

P3 Moiety: Probing the S3/S4 Pockets

The P3 position of melagatran features a glycine residue linked to an azetidine-2-carboxylic acid. Modifications at this position have been extensively studied to explore the S3 and S4 pockets and to modulate the inhibitor's physicochemical properties, such as solubility and membrane permeability.

Quantitative SAR Data

The following tables summarize the kinetic and thermodynamic data for the interaction of melagatran and several of its P3-modified analogues with human α-thrombin. This data, adapted from Winquist et al. (2013), provides a quantitative basis for understanding the SAR of this class of inhibitors.[3]

Table 1: Kinetic and Equilibrium Constants for the Interaction of Melagatran and its Analogues with Thrombin [3]

| Compound | P3 Modification | kon (107 M-1s-1) | koff (10-3 s-1) | KD (nM) |

| Melagatran | -COOH | 1.2 | 2.4 | 2.0 |

| Analogue 1 | -CONH2 | 2.5 | 1.5 | 0.6 |

| Analogue 2 | -CONH(CH3) | 3.1 | 1.2 | 0.4 |

| Analogue 3 | -CONH(CH2)2OH | 4.5 | 0.9 | 0.2 |

| Analogue 4 | -CON(CH3)2 | 2.8 | 1.8 | 0.6 |

| Analogue 5 | -COOCH3 | 1.8 | 3.1 | 1.7 |

Table 2: Thermodynamic Parameters for the Interaction of Melagatran and its Analogues with Thrombin [3]

| Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Melagatran | -11.8 | -8.2 | -3.6 |

| Analogue 1 | -12.5 | -9.1 | -3.4 |

| Analogue 2 | -12.8 | -9.8 | -3.0 |

| Analogue 3 | -13.2 | -10.5 | -2.7 |

| Analogue 4 | -12.5 | -8.9 | -3.6 |

| Analogue 5 | -11.9 | -7.5 | -4.4 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of melagatran and its analogues.

Thrombin Inhibition Assay (Determination of Ki)

This assay determines the inhibitory potency of a compound by measuring its effect on the rate of thrombin-catalyzed hydrolysis of a chromogenic or fluorogenic substrate.

Materials:

-

Human α-thrombin

-

Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0)

-

Test compounds (melagatran and its analogues) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of the test compound to the wells and incubate for a pre-determined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for enzyme-inhibitor binding to reach equilibrium.

-

Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Determine the inhibitor concentration that causes 50% inhibition of the thrombin activity (IC50).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a coagulation assay that measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the intrinsic and common pathways of the coagulation cascade. It is used to assess the anticoagulant effect of inhibitors like melagatran.

Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

-

Calcium chloride (CaCl2) solution (e.g., 25 mM)

-

Test compounds (melagatran and its analogues)

-

Coagulometer

Procedure:

-

Prepare a series of dilutions of the test compound in saline or buffer.

-

Mix the test compound dilutions with citrated human plasma and incubate for a specific time at 37°C.

-

Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a defined period (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

-

Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Plot the clotting time against the inhibitor concentration to determine the dose-dependent anticoagulant effect.

Visualizing the Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the study of melagatran's structural activity relationship.

Caption: The Coagulation Cascade and the Site of Action of Melagatran.

Caption: A typical workflow for the Structure-Activity Relationship (SAR) study of thrombin inhibitors.

References

- 1. Effects of melagatran, a novel direct thrombin inhibitor, during experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of structural-kinetic and structural-thermodynamic relationships for thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Biotransformation of Ximelagatran to Melagatran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biotransformation of the oral direct thrombin inhibitor prodrug, ximelagatran, to its active form, melagatran, within the human body. The guide details the metabolic pathways, involved enzymes, pharmacokinetic profiles of the parent drug and its metabolites, and the experimental methodologies used to elucidate this process.

Introduction

Ximelagatran was developed as an oral prodrug to overcome the low bioavailability of its active form, melagatran, a potent direct thrombin inhibitor.[1] The conversion of ximelagatran to melagatran is a rapid and efficient two-step process that occurs in various tissues, primarily the liver, kidneys, and intestinal membrane.[2][3] This biotransformation is crucial for the therapeutic efficacy of the drug and understanding its mechanism is vital for drug development and clinical application. Notably, this metabolic activation is independent of the cytochrome P450 (CYP) enzyme system, minimizing the potential for drug-drug interactions with compounds metabolized by these common pathways.[2][4]

The Biotransformation Pathway

The conversion of ximelagatran to melagatran proceeds via two primary metabolic steps involving hydrolysis and reduction. This process generates two intermediate metabolites: hydroxyl-melagatran and ethyl-melagatran.[2][5]

Step 1: Hydrolysis of the Ethyl Ester

The ethyl ester moiety of ximelagatran is hydrolyzed to a carboxylic acid, forming the intermediate hydroxyl-melagatran. This reaction is catalyzed by carboxylesterases, with human carboxylesterase 1 (hCE-1) and 2 (hCE-2) being the primary enzymes involved.[6][7]

Step 2: Reduction of the N-hydroxyamidine (Amidoxime)

The N-hydroxyamidine (amidoxime) group of ximelagatran is reduced to an amidine group, forming the intermediate ethyl-melagatran. This reduction is carried out by the mitochondrial amidoxime reducing component (mARC) enzyme system, which consists of mARC1 or mARC2, cytochrome b5, and NADH-cytochrome b5 reductase.[3][8][9]

Ultimately, both intermediates, hydroxyl-melagatran and ethyl-melagatran, are converted to the active drug, melagatran.[2]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of ximelagatran and its metabolites has been characterized in several clinical studies. Following oral administration, ximelagatran is rapidly absorbed and converted to melagatran, with peak plasma concentrations of the active metabolite being reached in approximately 2 hours.[10][11] The oral bioavailability of melagatran after ximelagatran administration is approximately 20%.[1][10]

| Compound | Tmax (h) | Cmax (µmol/L) | AUC (h·µmol/L) | t1/2 (h) |

| Ximelagatran | ~0.5[10] | - | - | ~0.5[10] |

| Melagatran | ~2[10][11] | 0.355 (oral) / 0.148 (IV)[5] | 3.22 (median)[12] | ~3-5[4][10] |

| Hydroxyl-Melagatran | - | - | - | - |

| Ethyl-Melagatran | - | - | - | - |

| Data presented are approximate values collated from multiple sources and may vary depending on the study population and dosage. |

Experimental Protocols

In Vitro Biotransformation Assay in Human Liver Microsomes

This protocol is designed to assess the metabolic stability and pathway of ximelagatran in a subcellular fraction of the liver.

Objective: To determine the rate of ximelagatran metabolism and identify the formation of its metabolites in human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Ximelagatran

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, MgCl2, and human liver microsomes (final protein concentration typically 0.5 mg/mL).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add ximelagatran (final concentration typically 1-10 µM) to each well. To initiate the metabolic reaction, add the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.

-

Time-course Incubation: Incubate the plate at 37°C with gentle shaking.

-

Sample Collection and Reaction Termination: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining ximelagatran and the formed metabolites (hydroxyl-melagatran, ethyl-melagatran, and melagatran).

In Vivo Human Pharmacokinetic Study

This protocol outlines a typical clinical study to evaluate the pharmacokinetics of ximelagatran and its metabolites in healthy human subjects.

Objective: To characterize the plasma concentration-time profiles, and determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of ximelagatran, melagatran, hydroxyl-melagatran, and ethyl-melagatran following oral administration of ximelagatran.

Study Design:

-

Open-label, single-dose, crossover or parallel-group study.

-

Healthy male and/or female volunteers.

-

Inclusion/Exclusion criteria to ensure a homogenous study population.

-

Standardized meal and fluid intake.

Procedure:

-

Subject Screening and Enrollment: Recruit healthy volunteers based on predefined inclusion and exclusion criteria. Obtain informed consent.

-

Dosing: Administer a single oral dose of ximelagatran (e.g., 24 mg or 36 mg) with a standardized volume of water.

-

Blood Sampling: Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of ximelagatran, melagatran, hydroxyl-melagatran, and ethyl-melagatran in plasma samples using a validated LC-MS/MS method.[9][13]

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental or compartmental analysis.

Factors Influencing Biotransformation and Pharmacokinetics

Several factors can influence the in vivo disposition of ximelagatran and melagatran. A key determinant of melagatran exposure is renal function, as the active drug is primarily cleared by the kidneys.[10][12]

Conclusion

The biotransformation of ximelagatran to melagatran is a rapid and predictable process mediated by carboxylesterases and the mARC enzyme system. This conversion is essential for the drug's therapeutic action. The lack of involvement of the CYP450 system is a significant advantage, reducing the risk of drug-drug interactions. The pharmacokinetic profile is consistent across various populations, with renal function being the primary determinant of melagatran clearance. The experimental protocols outlined in this guide provide a framework for the continued study and understanding of the metabolism of prodrugs like ximelagatran.

References

- 1. Pharmacokinetics and pharmacodynamics of ximelagatran, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Involvement of Mitochondrial Amidoxime Reducing Components 1 and 2 and Mitochondrial Cytochrome b5 in N-Reductive Metabolism in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, pharmacodynamics and clinical effects of the oral direct thrombin inhibitor ximelagatran in acute treatment of patients with pulmonary embolism and deep vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of ximelagatran and relationship to clinical response in acute deep vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Initial Safety and Toxicity Profile of Melagatran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melagatran is a potent, direct thrombin inhibitor that was developed as an anticoagulant for the prevention and treatment of thromboembolic disorders. It is the active form of the prodrug ximelagatran. This technical guide provides a summary of the initial safety and toxicity studies of melagatran, with a focus on preclinical data. Due to the rapid and extensive conversion of ximelagatran to melagatran, much of the publicly available preclinical safety data has been generated using the prodrug, ximelagatran. This document will clearly distinguish between data generated for melagatran and its prodrug.

Mechanism of Action

Melagatran exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1][2][3] Thrombin is responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting thrombin, melagatran prevents the formation of fibrin and thus, clot formation.[3] The binding of melagatran to the active site of thrombin is potent, with a Ki of 2 nM.[3] Unlike indirect thrombin inhibitors like heparin, melagatran's activity is independent of antithrombin and it can inhibit both free and clot-bound thrombin.[2]

Figure 1: Mechanism of action of Melagatran in the coagulation cascade.

Preclinical Toxicology

A comprehensive preclinical toxicology program was conducted to evaluate the safety of melagatran, primarily through studies with its prodrug, ximelagatran. These studies were designed to identify potential target organs of toxicity, dose-response relationships, and to establish a safe starting dose for clinical trials. Standard preclinical toxicology studies provided no indication that ximelagatran affected hepatic functions, which later became a concern in long-term clinical trials.[4]

Acute Toxicity

Repeated-Dose Toxicity

Repeated-dose toxicity studies were conducted in various animal species to assess the potential for toxicity after subchronic and chronic exposure.

Table 1: Summary of Repeated-Dose Toxicity Findings for Ximelagatran

| Species | Duration | Route of Administration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |

| Rat | 24 months | Oral gavage | Pancreatic acinar cell hyperplasia and adenoma at high doses.[5] | Data not publicly available. |

| Mouse | 18 months | Oral gavage | No neoplastic changes observed.[5] | >180 µmol/kg/day |

| Dog | Not specified | Not specified | Hemorrhagic effects were a key finding, consistent with the anticoagulant activity of the drug. | Data not publicly available. |

Note: Much of the quantitative data from these studies is not publicly available.

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies would have been conducted to assess the mutagenic and clastogenic potential of melagatran/ximelagatran, as is standard practice in drug development.[6][7]

Table 2: Standard Genotoxicity Assay Battery

| Assay Type | Purpose | General Protocol |

| In Vitro | ||

| Bacterial Reverse Mutation Assay (Ames Test)[8][9] | To detect gene mutations (point mutations and frameshifts). | Strains of Salmonella typhimurium and Escherichia coli are exposed to the test compound with and without metabolic activation (S9). An increase in the number of revertant colonies indicates mutagenic potential. |

| In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay)[7] | To detect gene mutations in mammalian cells. | Mammalian cells (e.g., L5178Y mouse lymphoma cells) are exposed to the test compound with and without metabolic activation. Mutations at a specific gene locus (e.g., thymidine kinase) are measured. |

| In Vitro Micronucleus Test[7][8] | To detect chromosomal damage (clastogenicity and aneugenicity). | Cultured mammalian cells are exposed to the test compound. The presence of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells is assessed. |

| In Vivo | ||

| In Vivo Micronucleus Test | To detect chromosomal damage in a whole animal system. | The test compound is administered to rodents. Bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in polychromatic erythrocytes. |

Specific results for melagatran/ximelagatran in these assays are not detailed in the publicly available literature.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are conducted to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.[10][11][12]

Table 3: Standard Reproductive and Developmental Toxicity Studies

| Study Type | Purpose | General Protocol |

| Fertility and Early Embryonic Development (Segment I) | To assess effects on male and female fertility and early embryonic development up to implantation. | The test compound is administered to male and female animals (usually rats) before and during mating, and to females during early gestation. |

| Embryo-fetal Development (Segment II) | To assess the potential for teratogenicity (birth defects) and embryo-fetal lethality. | The test compound is administered to pregnant animals (usually in a rodent and a non-rodent species) during the period of organogenesis. |

| Pre- and Postnatal Development (Segment III) | To assess effects on late fetal development, parturition, lactation, and neonatal viability and growth. | The test compound is administered to pregnant animals from the end of organogenesis through lactation. |

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[13][14] The core battery of safety pharmacology studies includes assessments of the cardiovascular, respiratory, and central nervous systems.[15][16]

Table 4: Core Battery of Safety Pharmacology Studies

| System | Key Assessments | General Protocol |

| Cardiovascular | hERG channel inhibition, effects on blood pressure, heart rate, and ECG parameters.[17][18][19] | In vitro patch-clamp studies on cells expressing the hERG channel. In vivo studies in conscious, telemetered animals (e.g., dogs, monkeys) to monitor cardiovascular parameters. |

| Respiratory | Respiratory rate, tidal volume, and arterial blood gases.[13][16] | Whole-body plethysmography in conscious rodents or direct measurement of respiratory parameters in larger animals. |

| Central Nervous System (CNS) | Effects on behavior, motor coordination, and body temperature (e.g., Irwin test or Functional Observational Battery).[20][21] | A battery of observational and functional tests in rodents. |

Specific results from safety pharmacology studies for melagatran are not publicly available.

Experimental Protocols

General Workflow for Preclinical Toxicology Studies

The following diagram illustrates a generalized workflow for the preclinical safety and toxicity assessment of a new chemical entity like melagatran.

References

- 1. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Drug-induced liver injury in humans: the case of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two-year carcinogenicity studies with the oral direct thrombin inhibitor ximelagatran in the rat and the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. fda.gov [fda.gov]

- 11. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]

- 12. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 13. Safety pharmacology | PPTX [slideshare.net]

- 14. Safety Pharmacology: Chicken and zebrafish as models to assess changes in brain development and function (completed) - Department of Pharmacy [mn.uio.no]

- 15. frontagelab.com.cn [frontagelab.com.cn]

- 16. ijcrt.org [ijcrt.org]

- 17. Keeping the rhythm: hERG and beyond in cardiovascular safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Scientific review and recommendations on preclinical cardiovascular safety evaluation of biologics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. metrionbiosciences.com [metrionbiosciences.com]

- 20. Safety pharmacology assessment of central nervous system function in juvenile and adult rats: effects of pharmacological reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Melagatran in Coagulation Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standard protocols for utilizing Melagatran, a direct thrombin inhibitor, in various coagulation assays. Melagatran is the active form of the oral prodrug Ximelagatran.[1][2][3] It acts as a potent, competitive, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade.[4] Understanding its effects on standard coagulation parameters is crucial for both preclinical research and clinical monitoring.

Mechanism of Action of Melagatran

Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, activating platelets, and amplifying its own generation through feedback mechanisms involving factors V, VIII, and XI.[1][2] Melagatran directly binds to the active site of both free and clot-bound thrombin, thereby inhibiting its enzymatic activity.[1][2] This direct inhibition does not require cofactors like antithrombin.[1][5] The inhibition of thrombin leads to a reduction in fibrin formation and platelet activation, resulting in an anticoagulant effect.[1][4]

Standard Coagulation Assays for Melagatran

Several standard coagulation assays are employed to measure the anticoagulant effect of Melagatran. The choice of assay depends on the specific information required, as each assay has different sensitivities to the effects of direct thrombin inhibitors.

Activated Partial Thromboplastin Time (aPTT)

The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[6][7] It measures the time taken for clot formation after the addition of a phospholipid, an activator of the contact pathway, and calcium to a plasma sample.[6][8]

Experimental Protocol: aPTT Assay

-

Specimen Collection: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).[9]

-

Plasma Preparation: Centrifuge the blood sample at 2500 x g for 15 minutes to obtain platelet-poor plasma.[9][10] The assay should be performed within 4 hours of collection.[8]

-

Reagent Preparation: Allow the aPTT reagent (containing a contact activator like silica or ellagic acid and phospholipids) and 0.025 M calcium chloride (CaCl2) solution to equilibrate to 37°C.[8]

-

Assay Procedure (Manual Method): a. Pipette 50 µL of patient plasma into a pre-warmed test tube.[8] b. Add 50 µL of the pre-warmed aPTT reagent to the plasma.[8] c. Incubate the mixture for 3 minutes at 37°C.[8] d. Add 50 µL of the pre-warmed CaCl2 solution and simultaneously start a stopwatch.[8] e. Record the time in seconds for a fibrin clot to form.[8]

-

Data Analysis: The aPTT is reported in seconds. Melagatran causes a dose-dependent prolongation of the aPTT.[11]

Prothrombin Time (PT)

The PT assay assesses the extrinsic and common pathways of coagulation.[12] It measures the time for a clot to form after the addition of thromboplastin (a source of tissue factor) and calcium to plasma.[10][12]

Experimental Protocol: PT Assay

-

Specimen and Plasma Preparation: Follow the same procedure as for the aPTT assay.[10]

-

Reagent Preparation: Pre-warm the PT reagent (containing thromboplastin and calcium) to 37°C.[10]

-

Assay Procedure (Manual Method): a. Pipette 100 µL of patient plasma into a pre-warmed test tube.[10] b. Incubate for 1 minute at 37°C.[10] c. Add 200 µL of the pre-warmed PT reagent and start a stopwatch simultaneously.[10] d. Record the time in seconds for a fibrin clot to form.[10]

-

Data Analysis: The PT is reported in seconds. Melagatran prolongs the PT in a concentration-dependent manner, but the sensitivity varies significantly depending on the thromboplastin reagent used.[4][13]

Thrombin Time (TT)

The TT assay directly measures the rate of conversion of fibrinogen to fibrin. It is performed by adding a known amount of thrombin to the plasma and measuring the time to clot formation.

Experimental Protocol: TT Assay

-

Specimen and Plasma Preparation: Follow the same procedure as for the aPTT assay.[14]

-

Reagent Preparation: Reconstitute and pre-warm the thrombin reagent to 37°C according to the manufacturer's instructions.[14]

-

Assay Procedure (Manual Method): a. Pipette 100 µL of patient plasma into a pre-warmed test tube.[14] b. Incubate for 1 minute at 37°C.[14] c. Add 100 µL of the pre-warmed thrombin reagent and start a stopwatch.[14] d. Record the time in seconds for a fibrin clot to form.[14]

-

Data Analysis: The TT is highly sensitive to the presence of thrombin inhibitors and shows a steep, linear prolongation with increasing concentrations of Melagatran.[11]

Ecarin Clotting Time (ECT)

The ECT is a specific assay for measuring the activity of direct thrombin inhibitors.[15][16][17] Ecarin, a protease from the venom of the saw-scaled viper, directly converts prothrombin to meizothrombin.[15][16] The activity of meizothrombin is inhibited by direct thrombin inhibitors like Melagatran.[16]

Experimental Protocol: ECT Assay

-

Specimen and Plasma Preparation: Follow the same procedure as for the aPTT assay.

-

Reagent Preparation: Prepare the ecarin reagent according to the manufacturer's instructions. The final concentration is typically around 5 Ecarin units/mL.[15]

-

Assay Procedure: a. Dilute the citrated plasma with an equal volume of Tris buffer.[15] b. Add the ecarin solution to the diluted plasma.[15] c. Measure the time to clot formation.[15]

-

Data Analysis: The ECT is prolonged in a linear, dose-dependent manner with increasing concentrations of Melagatran.[3]

Quantitative Data Summary

The following table summarizes the concentration of Melagatran required to double the clotting time (IC50) in various coagulation assays. This data is essential for understanding the relative sensitivity of each assay to the anticoagulant effects of Melagatran.

| Assay | Melagatran Concentration to Double Clotting Time (IC50) | Reference(s) |

| Activated Partial Thromboplastin Time (aPTT) | 0.46 - 0.59 µmol/L | [3][4] |

| Prothrombin Time (PT) | 0.9 - 2.9 µmol/L (highly reagent dependent) | [4][13] |

| Thrombin Time (TT) | 0.01 µmol/L | [4] |

| Ecarin Clotting Time (ECT) | 0.26 - 0.56 µmol/L | [3] |

Note: The PT assay shows wide variability in its response to Melagatran due to differences in the sensitivity of various thromboplastin reagents.[13] Therefore, PT/INR is not recommended for monitoring Melagatran activity.[13] The TT is the most sensitive assay, while the aPTT and ECT also demonstrate good dose-response relationships.[3][4][11]

Conclusion

Melagatran, as a direct thrombin inhibitor, prolongs clotting times in several standard coagulation assays. The aPTT, TT, and ECT are useful for assessing its anticoagulant effect, with the TT being the most sensitive. The PT assay is generally not recommended for monitoring Melagatran due to significant inter-reagent variability. The protocols and data presented here provide a comprehensive guide for researchers and clinicians working with Melagatran and other direct thrombin inhibitors.

References

- 1. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Seminars in Vascular Medicine / Abstract [thieme-connect.com]

- 3. Effects of melagatran on activated partial thromboplastin time and on ecarin clotting time in cord versus adult plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticoagulant action of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, in umbilical cord and adult plasma: an in vitro examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 7. researchgate.net [researchgate.net]

- 8. atlas-medical.com [atlas-medical.com]

- 9. mayocliniclabs.com [mayocliniclabs.com]

- 10. access.wiener-lab.com [access.wiener-lab.com]

- 11. Pharmacokinetics and anticoagulant effect of the direct thrombin inhibitor melagatran following subcutaneous administration to healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atlas-medical.com [atlas-medical.com]

- 13. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. endotell.ch [endotell.ch]

- 15. Ecarin Clotting Time [ECT] [practical-haemostasis.com]

- 16. Ecarin clotting time - Wikipedia [en.wikipedia.org]

- 17. The ecarin clotting time, a universal method to quantify direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Melagatran Concentration in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melagatran is a potent, direct thrombin inhibitor and the active metabolite of the prodrug ximelagatran. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, dose-finding trials, and therapeutic drug monitoring to ensure safety and efficacy. These application notes provide an overview of the analytical techniques available for the quantification of melagatran in plasma, with a detailed focus on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Overview of Analytical Techniques

The quantification of melagatran in plasma can be achieved through various analytical methods, each with its own set of advantages and limitations. The choice of technique often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Immunoassays, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates melagatran from other plasma components based on its physicochemical properties as it passes through a chromatographic column. The concentration is then determined by measuring the absorbance of ultraviolet light. While robust and widely available, HPLC-UV may lack the sensitivity and specificity required for detecting very low concentrations of the drug and can be susceptible to interference from other compounds in the plasma matrix.

-

Immunoassays: These methods utilize the specific binding of an antibody to melagatran. The extent of this binding is then measured using various detection methods (e.g., enzyme-linked immunosorbent assay - ELISA). Immunoassays can be suitable for high-throughput screening but may be limited by the availability of specific antibodies and can sometimes suffer from cross-reactivity with metabolites or other structurally similar molecules.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for the quantification of melagatran in plasma.[1] It combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This method offers excellent specificity by monitoring unique precursor-to-product ion transitions for melagatran, minimizing the risk of interference from plasma matrix components.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key quantitative parameters for the different analytical techniques used for melagatran plasma concentration measurement.

| Parameter | HPLC-UV | Immunoassay | LC-MS/MS |

| Linearity Range | Typically in the µg/mL range | Dependent on antibody and assay format | 0.010 - 4.0 µmol/L[2] |

| Lower Limit of Quantification (LLOQ) | Higher, often >10 ng/mL | Variable, can be in the low ng/mL range | 10 or 25 nmol/L for 500 or 200 µL plasma samples, respectively[3] |

| Accuracy (% Bias) | Generally within ±15% | Generally within ±20% | 94.7% - 102.6%[2] |

| Precision (%RSD) | <15% | <20% | 2.7% - 6.8%[2] |

| Sample Preparation | Protein precipitation, Liquid-liquid extraction | Often minimal, "dilute-and-shoot" may be possible | Solid-phase extraction, Protein precipitation |

| Specificity | Moderate, potential for interference | High, but potential for cross-reactivity | Very High |

| Throughput | Moderate | High | High (with automation) |

Experimental Protocols

This section provides a detailed protocol for the determination of melagatran in plasma using LC-MS/MS with solid-phase extraction.

Protocol 1: LC-MS/MS with Solid-Phase Extraction (SPE)

This protocol is based on established methods for the quantification of melagatran in human plasma.[2][3]

1. Materials and Reagents

-

Melagatran reference standard

-

Isotope-labeled internal standard (e.g., Melagatran-d2, 13C2)[3]

-

Human plasma (with anticoagulant, e.g., citrate)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Water (deionized or HPLC grade)

-

Mixed-mode solid-phase extraction (SPE) cartridges (e.g., C8/SO3(-))[2] or octylsilica SPE cartridges[3]

-

96-well collection plates

2. Instrumentation

-

Liquid chromatograph (e.g., Agilent 1290 UHPLC system)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000)

-

C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Automated liquid handler (optional, for high throughput)[2]

3. Sample Preparation (Solid-Phase Extraction)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of plasma sample, add the internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

-

Elution: Elute melagatran and the internal standard with 1 mL of the elution solvent (e.g., a mixture of 50% methanol and 50% 0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3).[2]

-

Dilution: Dilute the eluate 1:3 with a buffer (e.g., 10 mmol/L ammonium acetate and 5 mmol/L acetic acid) before injection.[2]

4. LC-MS/MS Analysis

-

LC Column: C18 analytical column

-

Mobile Phase A: 10 mmol/L Ammonium acetate and 5 mmol/L acetic acid in water[2]

-

Mobile Phase B: Acetonitrile[2]

-

Flow Rate: 0.75 mL/min[2]

-

Gradient Elution: A gradient from 10% to 30% acetonitrile is typically used.[2]

-

Injection Volume: 10 µL

-

Mass Spectrometer: Positive electrospray ionization (ESI+) mode

-

MRM Transitions: Monitor the specific precursor to product ion transitions for melagatran and its internal standard.

5. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of melagatran to the internal standard against the concentration of the calibration standards. The concentration of melagatran in the unknown samples is then determined from this curve. The linear range is typically from 0.010 to 4.0 µmol/L.[2]

Visualizations

Diagram 1: Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for Melagatran quantification by LC-MS/MS.

Diagram 2: Overall Analytical Process Logic

Caption: Logical flow from sample collection to final result.

References

Methodologies for Investigating the Off-Target Effects of Melagatran

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Melagatran, the active metabolite of the oral direct thrombin inhibitor ximelagatran, was developed as an anticoagulant for the prevention and treatment of thromboembolic disorders. Despite its efficacy as a thrombin inhibitor, ximelagatran was withdrawn from the market due to concerns about drug-induced liver injury (DILI), a significant off-target effect. Understanding the methodologies to study such off-target effects is crucial for the development of safer therapeutics. These application notes provide detailed protocols and guidance for investigating the off-target profile of Melagatran, with a primary focus on hepatotoxicity.

The study of off-target effects is a critical component of drug safety assessment. It involves identifying and characterizing unintended interactions of a drug candidate with biological targets other than its primary therapeutic target. These interactions can lead to adverse drug reactions (ADRs). A comprehensive off-target profiling strategy typically employs a combination of in silico, in vitro, and in vivo approaches.

Data Presentation: Summary of Quantitative Off-Target Data for Melagatran

Due to the proprietary nature of preclinical drug development data, comprehensive quantitative data from broad off-target screening panels (e.g., kinase panels, receptor panels) for Melagatran are not publicly available. The most significant and reported off-target effect is hepatotoxicity. The following table summarizes the available quantitative data from in vitro hepatotoxicity studies.

| Assay Type | Cell Line/System | Endpoint | Melagatran Concentration | Result | Reference |

| Cell Viability | HepG2 (human hepatoma cell line) | Cell Viability | ≥ 100 µM | Decreased cell viability | [1][2] |

| Cryopreserved Human Hepatocytes | Cell Viability | 300 µM | Decreased cell viability | [1][2] | |

| Mitochondrial Toxicity | Various in vitro systems | Mitochondrial function | Up to 300 µM | No significant effect on mitochondrial respiration or membrane potential | [1][2] |

| Reactive Metabolite | Various in vitro systems | Reactive metabolite formation | Not specified | No evidence of reactive metabolite formation | [1][2] |

Key Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to studying the off-target effects of Melagatran, particularly focusing on hepatotoxicity.

In Vitro Cytotoxicity Assays

These assays are fundamental for assessing the potential of a compound to cause cell death in liver cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Melagatran stock solution (in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well plates

-

Plate reader (570 nm absorbance)

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Melagatran in culture medium. Remove the old medium from the wells and add 100 µL of the Melagatran dilutions. Include vehicle control (medium with the same concentration of solvent as the highest Melagatran concentration) and untreated control wells. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).

Mitochondrial Toxicity Assays

These assays assess the effect of a compound on mitochondrial function, a common mechanism of drug-induced toxicity.

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

-

HepG2 cells

-

Culture medium

-

Melagatran stock solution

-

JC-1 staining solution

-

Fluorescence plate reader or fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed and treat HepG2 cells with Melagatran as described in the MTT assay protocol.

-

JC-1 Staining: After the desired treatment period, remove the culture medium and wash the cells with PBS. Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells with PBS.

-

Data Acquisition: Measure the fluorescence intensity at both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) wavelengths using a fluorescence plate reader.

-

Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in Melagatran-treated cells compared to the control indicates mitochondrial depolarization.

Reactive Metabolite Trapping Assays

These assays are designed to detect the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules, a potential cause of idiosyncratic drug toxicity.

Principle: This assay uses human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 enzymes responsible for drug metabolism. Glutathione (GSH) is added as a trapping agent for electrophilic reactive metabolites. The formation of Melagatran-GSH adducts is then detected by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Pooled human liver microsomes (HLMs)

-

Melagatran

-

NADPH regenerating system (or NADPH)

-

Glutathione (GSH)

-

Phosphate buffer

-

Acetonitrile (for quenching)

-

LC-MS system

Protocol:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and Melagatran.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and GSH. A control reaction without the NADPH regenerating system should be included.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for LC-MS analysis.

-

LC-MS Analysis: Analyze the samples for the presence of potential Melagatran-GSH adducts by searching for the expected mass-to-charge ratio (m/z) of the parent drug plus the mass of GSH (307.3 g/mol ) minus a proton.

Kinase Profiling Assays

While specific data for Melagatran is unavailable, a general protocol for assessing off-target kinase activity is provided.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific substrate by a kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity. Inhibition of the kinase by a test compound results in a decrease in radioactivity.

Materials:

-

Purified recombinant kinases (a panel of various kinases)

-

Specific kinase substrates

-

[γ-33P]ATP

-

Assay buffer

-

Melagatran stock solution

-

Filter plates and scintillation counter

Protocol:

-

Assay Preparation: Prepare a reaction mixture containing the assay buffer, the specific kinase, and its substrate in a multi-well plate.

-

Compound Addition: Add Melagatran at various concentrations to the wells. Include a vehicle control.

-

Reaction Initiation: Start the kinase reaction by adding [γ-33P]ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-33P]ATP using filter plates that bind the substrate.

-

Detection: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Melagatran and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Workflow for in vitro hepatotoxicity screening.

Caption: General workflow for broad off-target screening.

Caption: Putative signaling pathways in DILI.

Conclusion

The investigation of off-target effects is a multifaceted process that is integral to ensuring the safety of new drug candidates. In the case of Melagatran, the primary off-target concern that led to its withdrawal was hepatotoxicity. The protocols outlined in these application notes provide a framework for assessing the potential for drug-induced liver injury, as well as for broader off-target screening. While comprehensive public data on Melagatran's off-target profile is limited, the provided methodologies represent the current standards in safety pharmacology and toxicology. Researchers and drug development professionals should employ a strategic combination of these assays to build a comprehensive safety profile for any new chemical entity.

References

Experimental Design for Melagatran Pharmacodynamics Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting pharmacodynamic (PD) studies for melagatran, a direct thrombin inhibitor. The protocols outlined below cover key in vitro and in vivo assays to characterize the anticoagulant and antithrombotic effects of melagatran.

Introduction to Melagatran Pharmacodynamics

Melagatran is the active form of the prodrug ximelagatran and a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[1][2] By binding to the active site of thrombin, melagatran inhibits both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[1][3] Its mechanism of action also attenuates thrombin-induced platelet activation and aggregation.[4][5] Understanding the pharmacodynamic profile of melagatran is crucial for defining its therapeutic window and ensuring its safe and effective use.

Key In Vitro Pharmacodynamic Assays

A panel of in vitro coagulation and platelet-based assays is essential to characterize the anticoagulant activity of melagatran.

Data Presentation: In Vitro Anticoagulant Activity of Melagatran

The following tables summarize the quantitative effects of melagatran on various coagulation parameters.

Table 1: Effect of Melagatran on Clotting Assays

| Assay | Parameter | Value (µmol/L) | Plasma Type | Reference(s) |

| Activated Partial Thromboplastin Time (aPTT) | IC50 (concentration to double clotting time) | 0.46 | Adult | [6] |

| IC50 | 0.47 | Cord | [6] | |

| Prothrombin Time (PT) | IC50 (Thromboplastin S) | 0.9 | Human | [7] |

| IC50 (Thromboplastin HS) | 0.9 | Human | [7] | |

| IC50 (Nycotest PT - Owren) | 2.2 | Human | [7] | |

| IC50 (SPA 50 - Owren) | 2.9 | Human | [7] | |

| Thrombin Time (TT) | - | Steep, linear prolongation with increasing concentration | Healthy Male Volunteers | [8] |

| Thrombin Generation Assay (TGA) | IC50 (ETP suppression) | 0.70 | Adult | [9][10] |

| IC50 (ETP suppression) | 0.27 | Cord | [9][10] | |

| IC50 (doubling of lag time) | 0.52 | Adult | [9][10] | |

| IC50 (doubling of lag time) | 0.44 | Cord | [9][10] |

Table 2: Effect of Melagatran on Platelet Aggregation

| Agonist | Parameter | Value (nM) | Platelet Source | Reference(s) |

| Thrombin | Inhibition of aggregation | Dose-dependent | Washed Human Platelets | [9] |

| Thrombin (low doses) | Stimulation of aggregation | 0.01 - 0.04 | Washed Human Platelets | [5][9] |

Experimental Protocols: In Vitro Assays

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: Platelet-poor plasma is incubated with a contact activator and a phospholipid substitute (cephalin) to activate the contact-dependent factors. The time to clot formation after the addition of calcium is measured.[11]

Protocol:

-

Sample Preparation: Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood at 2500 x g for 15 minutes.[12]

-

Reagent Preparation: Reconstitute and pre-warm the aPTT reagent and 0.025 M calcium chloride (CaCl₂) solution to 37°C.[12][13]

-

Assay Procedure (Manual Method): a. Pipette 100 µL of PPP into a pre-warmed coagulometer cuvette.[14] b. Add 100 µL of the pre-warmed aPTT reagent.[14] c. Incubate the mixture for 3 to 5 minutes at 37°C.[14] d. Forcibly add 100 µL of the pre-warmed CaCl₂ solution and simultaneously start a timer.[15] e. Record the time in seconds for the formation of a fibrin clot.[15]

-

Dose-Response Analysis: Perform the assay with a range of melagatran concentrations (e.g., 0.05 - 1 µmol/L) spiked into the plasma to determine the concentration-dependent prolongation of the aPTT.[6]

The PT assay assesses the extrinsic and common pathways of coagulation.

Principle: Tissue factor (thromboplastin) is added to platelet-poor plasma in the presence of calcium, and the time to clot formation is measured.[16]

Protocol:

-

Sample Preparation: Use platelet-poor plasma (PPP) as prepared for the aPTT assay.[17]

-

Reagent Preparation: Reconstitute and pre-warm the PT reagent (containing tissue factor and phospholipids) and CaCl₂ to 37°C.[17]

-

Assay Procedure (Manual Method): a. Pipette 100 µL of PPP into a pre-warmed coagulometer cuvette.[18] b. Incubate for 1-2 minutes at 37°C.[18] c. Add 200 µL of the pre-warmed PT reagent (which often contains calcium) and simultaneously start a timer.[19] d. Record the time in seconds for the clot to form.[19]

-

Dose-Response Analysis: Test a range of melagatran concentrations (e.g., 0.1 - 2.0 µmol/L) to determine the IC50, the concentration that doubles the prothrombin time.[7]

The TT assay specifically measures the time it takes for fibrinogen to convert to fibrin.

Principle: A standard amount of thrombin is added to platelet-poor plasma, and the time to clot formation is measured. This assay is highly sensitive to thrombin inhibitors.[16]

Protocol:

-

Sample Preparation: Use platelet-poor plasma (PPP).[20]

-

Reagent Preparation: Reconstitute and pre-warm the thrombin reagent (bovine or human) to 37°C.[20]

-

Assay Procedure (Manual Method): a. Pipette 200 µL of PPP into a pre-warmed coagulometer cuvette.[21] b. Incubate for 3 minutes at 37°C.[21] c. Add 100 µL of the pre-warmed thrombin reagent and simultaneously start a timer.[17] d. Record the clotting time in seconds.[17]

-

Dose-Response Analysis: A steep, linear dose-response is expected.[8] Evaluate a range of melagatran concentrations to characterize this relationship.

This assay provides a quantitative measure of the direct inhibition of thrombin activity.

Principle: A known amount of thrombin is incubated with the plasma sample containing melagatran. The residual thrombin activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline), which is quantified spectrophotometrically. The color intensity is inversely proportional to the melagatran concentration.[12][22]

Protocol:

-

Sample and Reagent Preparation: Prepare PPP, melagatran standards, and controls. Reconstitute and pre-warm thrombin and the chromogenic substrate to 37°C.[23]

-

Assay Procedure (Microplate Method): a. In a 96-well plate, mix 50 µL of plasma sample (or standard/control) with 50 µL of thrombin chromogenic substrate and incubate at 37°C for 1 minute.[23] b. Add 50 µL of pre-heated purified human thrombin and incubate at 37°C for 2 minutes.[23] c. Stop the reaction by adding an acid solution (e.g., 20% acetic acid).[23] d. Measure the absorbance at 450 nm using a microplate reader.[23]

-

Data Analysis: Construct a standard curve by plotting the absorbance versus the known melagatran concentrations. Use this curve to determine the concentration of melagatran in the test samples.

This assay assesses the effect of melagatran on thrombin-induced platelet aggregation.

Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and the transmission of light through the sample is measured. Upon addition of an agonist like thrombin, platelets aggregate, causing the turbidity of the sample to decrease and light transmission to increase.[8][24]

Protocol:

-

Sample Preparation: a. Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10-15 minutes).[24] b. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2500 x g for 15 minutes) to serve as a blank.[1]

-

Assay Procedure: a. Adjust the aggregometer with PPP (100% transmission) and PRP (0% transmission).[8] b. Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar and pre-warm to 37°C. c. Add 50 µL of the desired concentration of melagatran or vehicle control and incubate for 10-30 minutes.[9] d. Add a sub-maximal concentration of a platelet agonist (e.g., thrombin) to induce aggregation. e. Record the change in light transmission for a set period (e.g., 5-10 minutes).

-